Infigratinib

Catalog No.
S548002
CAS No.
872511-34-7
M.F
C26H31Cl2N7O3
M. Wt
560.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Infigratinib

CAS Number

872511-34-7

Product Name

Infigratinib

IUPAC Name

3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea

Molecular Formula

C26H31Cl2N7O3

Molecular Weight

560.5 g/mol

InChI

InChI=1S/C26H31Cl2N7O3/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31)

InChI Key

QADPYRIHXKWUSV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

NVPBGJ398; NVPBGJ 398; NVPBGJ-398; BGJ398; BGJ-398; BG J398; Infigratinib.

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl

The exact mass of the compound Infigratinib is 559.18654 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Infigratinib (CAS: 872511-34-7), commonly supplied as an anhydrous monophosphate salt, is a potent, orally bioavailable, ATP-competitive inhibitor highly selective for fibroblast growth factor receptors 1, 2, and 3 (FGFR1-3). In preclinical and translational research, it serves as a critical benchmark compound for modeling FGFR-driven malignancies, particularly FGFR2-fusion cholangiocarcinoma and FGFR3-mutated urothelial carcinoma. Unlike older-generation multi-kinase inhibitors, Infigratinib is engineered to maximize the therapeutic window between FGFR inhibition and off-target kinase activity, making it a highly reliable tool compound for isolating FGFR-specific signaling pathways in complex in vitro and in vivo models [1].

Substituting Infigratinib with broad-spectrum multi-kinase inhibitors (e.g., lenvatinib or ponatinib) introduces significant off-target VEGFR2 inhibition, which confounds in vivo data with anti-angiogenic effects and systemic toxicity. Furthermore, replacing Infigratinib with other selective FGFR inhibitors like erdafitinib or irreversible inhibitors like futibatinib alters the structural binding dynamics (DFG-in conformation) and fundamentally shifts the acquired resistance mutation profiles (e.g., N549H/K vs. V565F), rendering them non-interchangeable for precise resistance modeling [1]. Finally, procuring the uncharacterized free base instead of the optimized anhydrous monophosphate salt leads to poor aqueous solubility, erratic formulation in standard vehicles (like PEG300 or acetate buffers), and irreproducible pharmacokinetic exposure in animal models.

Kinase Selectivity: FGFR1-3 Potency vs. VEGFR2 Sparing

Infigratinib demonstrates exceptional selectivity for its primary targets, exhibiting IC50 values of 0.9 nM, 1.4 nM, and 1.0 nM for FGFR1, FGFR2, and FGFR3, respectively. In contrast to broad-spectrum RTK inhibitors that heavily suppress angiogenesis, Infigratinib maintains an IC50 of 180 nM for VEGFR2, representing a >100-fold selectivity window [1]. This precise target engagement allows researchers to study FGFR-driven tumor suppression without the confounding variables of VEGFR2-mediated hypertension or bleeding in in vivo models.

Evidence DimensionIn vitro Kinase IC50
Target Compound DataFGFR1-3 IC50 = 0.9 - 1.4 nM; VEGFR2 IC50 = 180 nM
Comparator Or BaselineMulti-kinase inhibitors (Class-level baseline: near-equivalent FGFR/VEGFR2 suppression)
Quantified Difference>100-fold selectivity for FGFR1-3 over VEGFR2
ConditionsBiochemical kinase assay panel (76 protein kinases)

Ensures researchers can isolate FGFR-specific phenotypic effects without off-target anti-angiogenic interference.

Formulation and Processability: Monophosphate Salt vs. Free Base

The physical form of Infigratinib significantly impacts its utility in translational studies. The anhydrous monophosphate salt of Infigratinib is specifically engineered for superior processability and solubility compared to the generic free base. The monophosphate form allows for stable, reproducible formulation in standard in vivo vehicles, such as acetate buffer (pH 4.68) with PEG300 or 5% DMSO/HCl mixtures, enabling consistent oral bioavailability and reliable target inhibition at standard 30-50 mg/kg dosing regimens[1].

Evidence DimensionFormulation Stability and In Vivo Exposure
Target Compound DataAnhydrous monophosphate salt (stable in PEG300/acetate buffer, consistent PK)
Comparator Or BaselineInfigratinib free base (poor aqueous solubility, erratic exposure)
Quantified DifferenceEnables reproducible oral dosing at 30-50 mg/kg with sustained pFRS2 suppression
ConditionsIn vivo pharmacokinetic modeling in murine/rat systems

Crucial for procurement in animal studies where precise, reproducible pharmacokinetic exposure and formulation stability are required.

Efficacy Against Activating FGFR3 Mutations

Infigratinib is highly effective against specific constitutively active mutations that drive urothelial carcinomas. It potently inhibits the FGFR3-K650E mutant with an IC50 of 4.9 nM, effectively suppressing the proliferation of BaF3 cells dependent on this mutation [1]. This quantitative suppression establishes Infigratinib as a superior benchmark compared to older-generation inhibitors that lose efficacy against gatekeeper or kinase domain mutations.

Evidence DimensionMutant Kinase Inhibition (IC50)
Target Compound DataFGFR3-K650E IC50 = 4.9 nM
Comparator Or BaselineOlder-generation RTK inhibitors (reduced mutant affinity)
Quantified DifferenceMaintains sub-5 nM potency against the constitutively active K650E mutation
ConditionsBiochemical kinase assay and BaF3 cell proliferation assay

Validates the compound as the preferred reagent for screening and modeling FGFR3-mutated urothelial carcinoma.

Distinct Acquired Resistance Profiling vs. Irreversible Inhibitors

As a reversible, ATP-competitive inhibitor binding the DFG-in conformation, Infigratinib generates a distinct polyclonal resistance profile compared to irreversible covalent inhibitors like futibatinib. Prolonged exposure to Infigratinib in cholangiocarcinoma models reliably induces specific kinase domain mutations, such as N549H/K, whereas irreversible inhibitors primarily select for V565 gatekeeper mutations[1]. This predictable resistance mechanism makes Infigratinib an indispensable tool for developing next-generation targeted therapies.

Evidence DimensionAcquired Resistance Mutation Profile
Target Compound DataInduces polyclonal kinase domain mutations (e.g., N549H/K)
Comparator Or BaselineFutibatinib (Irreversible inhibitor: induces V565 gatekeeper mutations)
Quantified DifferenceDivergent mutational selection based on reversible vs. covalent binding
ConditionsIn vitro and in vivo cholangiocarcinoma resistance modeling

Dictates the choice of inhibitor when designing acquired resistance panels and screening next-generation FGFR antagonists.

In Vivo Pharmacokinetic and Efficacy Modeling

Utilizing the anhydrous monophosphate salt of Infigratinib allows for stable formulation in PEG300/acetate buffers, ensuring reproducible oral dosing and consistent target inhibition (pFRS2 suppression) in murine models of cholangiocarcinoma [1].

FGFR-Specific Phenotypic Screening

The >100-fold selectivity window for FGFR1-3 over VEGFR2 makes Infigratinib the ideal tool compound for isolating FGFR-driven cellular responses without the confounding anti-angiogenic toxicity associated with multi-kinase inhibitors [2].

Acquired Resistance Assay Development

Because Infigratinib predictably induces specific polyclonal mutations (such as N549H/K) due to its reversible DFG-in binding mode, it is a critical baseline comparator for screening next-generation or irreversible FGFR inhibitors[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

559.1865433 Da

Monoisotopic Mass

559.1865433 Da

Heavy Atom Count

38

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A4055ME1VK

Drug Indication

Infigratinib is indicated for the treatment of previously treated, unresectable locally advanced or metastatic cholangiocarcinoma in adults with a fibroblast growth factor receptor 2 (FGFR2) fusion or another rearrangement as detected by an FDA-approved test.
Treatment of urothelial carcinoma
Treatment of achondroplasia
Treatment of cholangiocarcinoma

Livertox Summary

Infigratinib is a FGF receptor kinase inhibitor that is used in the treatment of unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma. Infigratinib is associated with transient and usually mild elevations in serum aminotransferase during therapy, but has not been convincingly linked to cases of clinically apparent liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Receptor, Fibroblast Growth Factor, Type 1
Antineoplastic Agents

Mechanism of Action

Fibroblast growth factor receptors (FGFRs) are tyrosine kinase receptors that play a role in cell proliferation, differentiation, migration, survival, and angiogenesis. Upon binding of extracellular signals, primarily fibroblast growth factors, FGFR dimerizes to promote phosphorylation of downstream molecules and activation of the Ras-mitogen-activated protein kinase (MAPK) pathway. In some cancers, the FGFR signalling pathway is aberrant and disrupted, leading to unregulated cell proliferation and growth, including malignant cells. Alterations in the FGFR receptors, including mutations, amplifications, and fusions, are associated with a wide array of neoplasms, including prostate, urothelial, ovarian, breast, and liver cancer. In particular, FGFR2 fusion is closely related to intrahepatic cholangiocarcinoma: recent studies show that up to 45% of patients with intrahepatic cholangiocarcinoma exhibited gene rearrangements resulting in FGFR2 fusion proteins. Alterations in FGFR in tumours can lead to constitutive FGFR signalling, supporting the proliferation and survival of malignant cells. Infigratinib is a reversible, non-competitive inhibitor of all four FGFR subtypes - FGFR1, FGFR2, FGFR3, and FGFR4 - that blocks FGFR signalling and inhibits cell proliferation in cancer cell lines with activating FGFR amplification, mutations, or fusions. Out of the four FGFR subtypes, infigratinib has the highest affinity for FGFR1, FGFR2, and FGFR3. Infigratinib binds to the allosteric site between the two kinase lobes of the FGFR - or more specifically, to the ATP-binding cleft. Binding to this cleft prevents autophosphorylation of the receptor and blocks downstream signalling cascades that would otherwise activate MAPK.

Absorption Distribution and Excretion

Mean (%CV) Cmax is 282.5 ng/mL (54%) and AUC0-24h is 3780 ngxh/mL (59%) for infigratinib. Infigratinib Cmax and AUC increase more than proportionally across the dose range of 5 to 150 mg and steady state is achieved within 15 days. At steady state, median time to achieve peak infigratinib plasma concentration (Tmax) is six hours, with a range between two and seven hours. Mean (%CV) Cmax is 42.1 ng/mL (65%) for BHS697 and 15.7 ng/mL (92%) for CQM157. Mean (%CV) AUC0-24h is 717 ngxh/mL (55%) for BHS697 and 428 ngxh/mL (72%) for CQM157. In healthy subjects, a high-fat and high-calorie meal increased AUCinf of infigratinib by 80%-120% and Cmax by 60%-80%. The median Tmax also shifted from four hours to six hours. A low-fat low-calorie meal increased the mean AUCinf of infigratinib by 70% and Cmax by 90%/
Following administration of a single oral dose of radiolabeled infigratinib in healthy subjects, approximately 77% of the dose was recovered in feces, where 3.4% of the dose was in the unchanged parent form. About 7.2% was recovered in urine with 1.9% of the dose was unchanged.
At steady state, the geometric mean (CV%) apparent volume of distribution of infigratinib was 1600 L (33%). In rats receiving a single oral dose, infigratinib had brain-to-plasma concentration ratios (based on AUC0-inf) of 0.682.
The geometric mean (CV%) total apparent clearance (CL/F) of infigratinib was 33.1 L/h (59%) at steady state.

Metabolism Metabolites

According to _in vitro_ findings, about 94% of infigratinib is metabolized by CYP3A4 and about 6% of the drug is metabolized by flavin-containing monooxygenase 3 (FMO3). About 38% of the dose is circulating parent drug in the plasma and BHS697 and CQM157 are two major metabolites of infigratinib that are each found at >10% of the dose. They are pharmacologically active, with BHS697 representing about 16% to 33% of the overall pharmacological activity of infigratinib and CQM157 contributing to about 9% to 12%. BHS697 undergoes further metabolism mediated by CYP3A4 and CQM157 is metabolized through both Phase I and Phase II biotransformation pathways. The exact metabolic pathways and the structure of BHS697 and CQM157 are not fully characterized.

Wikipedia

Infigratinib

Biological Half Life

The geometric mean (CV%) terminal half-life of infigratinib was 33.5 h (39%) at steady state.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Sahores A, May M, Sequeira G, Fuentes C, Jacobsen B, Lanari C, Lamb CA. Targeting FGFR with BGJ398 in breast cancer: Effect on tumor growth and metastasis. Curr Cancer Drug Targets. 2017 Dec 13. doi: 10.2174/1568009618666171214114706. [Epub ahead of print] PubMed PMID: 29237381.
2: Gilbert JA. BGJ398 for FGFR-altered advanced cholangiocarcinoma. Lancet Oncol. 2018 Jan;19(1):e16. doi: 10.1016/S1470-2045(17)30902-6. Epub 2017 Dec 7. PubMed PMID: 29233557.
3: Takamura T, Horinaka M, Yasuda S, Toriyama S, Aono Y, Sowa Y, Miki T, Ukimura O, Sakai T. FGFR inhibitor BGJ398 and HDAC inhibitor OBP-801 synergistically inhibit cell growth and induce apoptosis in bladder cancer cells. Oncol Rep. 2018 Feb;39(2):627-632. doi: 10.3892/or.2017.6127. Epub 2017 Dec 1. PubMed PMID: 29207153.
4: Javle M, Lowery M, Shroff RT, Weiss KH, Springfeld C, Borad MJ, Ramanathan RK, Goyal L, Sadeghi S, Macarulla T, El-Khoueiry A, Kelley RK, Borbath I, Choo SP, Oh DY, Philip PA, Chen LT, Reungwetwattana T, Van Cutsem E, Yeh KH, Ciombor K, Finn RS, Patel A, Sen S, Porter D, Isaacs R, Zhu AX, Abou-Alfa GK, Bekaii-Saab T. Phase II Study of BGJ398 in Patients With FGFR-Altered Advanced Cholangiocarcinoma. J Clin Oncol. 2018 Jan 20;36(3):276-282. doi: 10.1200/JCO.2017.75.5009. Epub 2017 Nov 28. PubMed PMID: 29182496.
5: Cha HJ, Choi JH, Park IC, Kim CH, An SK, Kim TJ, Lee JH. Selective FGFR inhibitor BGJ398 inhibits phosphorylation of AKT and STAT3 and induces cytotoxicity in sphere-cultured ovarian cancer cells. Int J Oncol. 2017 Mar 15. doi: 10.3892/ijo.2017.3913. [Epub ahead of print] PubMed PMID: 28350116.
6: Datta J, Damodaran S, Parks H, Ocrainiciuc C, Miya J, Yu L, Gardner EP, Samorodnitsky E, Wing MR, Bhatt D, Hays J, Reeser JW, Roychowdhury S. Akt Activation Mediates Acquired Resistance to Fibroblast Growth Factor Receptor Inhibitor BGJ398. Mol Cancer Ther. 2017 Apr;16(4):614-624. doi: 10.1158/1535-7163.MCT-15-1010. Epub 2017 Mar 2. PubMed PMID: 28255027; PubMed Central PMCID: PMC5539948.
7: Nogova L, Sequist LV, Perez Garcia JM, Andre F, Delord JP, Hidalgo M, Schellens JH, Cassier PA, Camidge DR, Schuler M, Vaishampayan U, Burris H, Tian GG, Campone M, Wainberg ZA, Lim WT, LoRusso P, Shapiro GI, Parker K, Chen X, Choudhury S, Ringeisen F, Graus-Porta D, Porter D, Isaacs R, Buettner R, Wolf J. Evaluation of BGJ398, a Fibroblast Growth Factor Receptor 1-3 Kinase Inhibitor, in Patients With Advanced Solid Tumors Harboring Genetic Alterations in Fibroblast Growth Factor Receptors: Results of a Global Phase I, Dose-Escalation and Dose-Expansion Study. J Clin Oncol. 2017 Jan 10;35(2):157-165. Epub 2016 Nov 21. PubMed PMID: 27870574.
8: Komla-Ebri D, Dambroise E, Kramer I, Benoist-Lasselin C, Kaci N, Le Gall C, Martin L, Busca P, Barbault F, Graus-Porta D, Munnich A, Kneissel M, Di Rocco F, Biosse-Duplan M, Legeai-Mallet L. Tyrosine kinase inhibitor NVP-BGJ398 functionally improves FGFR3-related dwarfism in mouse model. J Clin Invest. 2016 May 2;126(5):1871-84. doi: 10.1172/JCI83926. Epub 2016 Apr 11. PubMed PMID: 27064282; PubMed Central PMCID: PMC4855917.
9: Schmidt K, Moser C, Hellerbrand C, Zieker D, Wagner C, Redekopf J, Schlitt HJ, Geissler EK, Lang SA. Targeting Fibroblast Growth Factor Receptor (FGFR) with BGJ398 in a Gastric Cancer Model. Anticancer Res. 2015 Dec;35(12):6655-65. PubMed PMID: 26637881.
10: Göke A, Göke R, Ofner A, Herbst A, Lankat-Buttgereit B. The FGFR Inhibitor NVP-BGJ398 Induces NSCLC Cell Death by Activating Caspase-dependent Pathways as well as Caspase-independent Apoptosis. Anticancer Res. 2015 Nov;35(11):5873-9. PubMed PMID: 26504010.
11: Gudernova I, Vesela I, Balek L, Buchtova M, Dosedelova H, Kunova M, Pivnicka J, Jelinkova I, Roubalova L, Kozubik A, Krejci P. Multikinase activity of fibroblast growth factor receptor (FGFR) inhibitors SU5402, PD173074, AZD1480, AZD4547 and BGJ398 compromises the use of small chemicals targeting FGFR catalytic activity for therapy of short-stature syndromes. Hum Mol Genet. 2016 Jan 1;25(1):9-23. doi: 10.1093/hmg/ddv441. Epub 2015 Oct 22. PubMed PMID: 26494904.
12: Göke F, Franzen A, Hinz TK, Marek LA, Yoon P, Sharma R, Bode M, von Maessenhausen A, Lankat-Buttgereit B, Göke A, Golletz C, Kirsten R, Boehm D, Vogel W, Kleczko EK, Eagles JR, Hirsch FR, Van Bremen T, Bootz F, Schroeck A, Kim J, Tan AC, Jimeno A, Heasley LE, Perner S. FGFR1 Expression Levels Predict BGJ398 Sensitivity of FGFR1-Dependent Head and Neck Squamous Cell Cancers. Clin Cancer Res. 2015 Oct 1;21(19):4356-64. doi: 10.1158/1078-0432.CCR-14-3357. Epub 2015 May 26. PubMed PMID: 26015511; PubMed Central PMCID: PMC4592392.
13: Konecny GE, Kolarova T, O'Brien NA, Winterhoff B, Yang G, Qi J, Qi Z, Venkatesan N, Ayala R, Luo T, Finn RS, Kristof J, Galderisi C, Porta DG, Anderson L, Shi MM, Yovine A, Slamon DJ. Activity of the fibroblast growth factor receptor inhibitors dovitinib (TKI258) and NVP-BGJ398 in human endometrial cancer cells. Mol Cancer Ther. 2013 May;12(5):632-42. doi: 10.1158/1535-7163.MCT-12-0999. Epub 2013 Feb 26. PubMed PMID: 23443805.
14: Guagnano V, Kauffmann A, Wöhrle S, Stamm C, Ito M, Barys L, Pornon A, Yao Y, Li F, Zhang Y, Chen Z, Wilson CJ, Bordas V, Le Douget M, Gaither LA, Borawski J, Monahan JE, Venkatesan K, Brümmendorf T, Thomas DM, Garcia-Echeverria C, Hofmann F, Sellers WR, Graus-Porta D. FGFR genetic alterations predict for sensitivity to NVP-BGJ398, a selective pan-FGFR inhibitor. Cancer Discov. 2012 Dec;2(12):1118-33. doi: 10.1158/2159-8290.CD-12-0210. Epub 2012 Sep 20. PubMed PMID: 23002168.
15: Guagnano V, Furet P, Spanka C, Bordas V, Le Douget M, Stamm C, Brueggen J, Jensen MR, Schnell C, Schmid H, Wartmann M, Berghausen J, Drueckes P, Zimmerlin A, Bussiere D, Murray J, Graus Porta D. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamin o]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase. J Med Chem. 2011 Oct 27;54(20):7066-83. doi: 10.1021/jm2006222. Epub 2011 Sep 21. PubMed PMID: 21936542.

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